Home > Products > Screening Compounds P13840 > Dapsone, methyluracil drug combination
Dapsone, methyluracil drug combination - 69422-71-5

Dapsone, methyluracil drug combination

Catalog Number: EVT-1564385
CAS Number: 69422-71-5
Molecular Formula: C22H24N6O6S
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The combination of Dapsone and Methyluracil represents a significant area of interest in pharmacology due to their individual therapeutic properties and potential synergistic effects when used together. Dapsone, chemically known as 4,4'-sulfonyldianiline, is an antibiotic with applications in treating leprosy, dermatitis herpetiformis, and other skin conditions. Methyluracil, on the other hand, is primarily known for its role in stimulating tissue regeneration and enhancing immune responses.

Source

Dapsone is derived from sulfone compounds and is widely recognized for its antibacterial properties. Methyluracil is a pyrimidine derivative that has been utilized in various medical treatments, particularly for its regenerative capabilities. Both compounds have been studied extensively in clinical settings, contributing to their established roles in therapy.

Classification
  • Dapsone: Antibiotic, Antimicrobial agent
  • Methyluracil: Regenerative agent, Immunomodulator
Synthesis Analysis

Methods

The synthesis of Dapsone typically involves the reaction of sulfanilamide with sulfonyl chloride, leading to the formation of the sulfone structure. Methyluracil can be synthesized through various methods, including the reaction of uracil with methylating agents.

Technical Details

  1. Dapsone Synthesis:
    • Starting materials: Sulfanilamide and sulfonyl chloride.
    • Reaction conditions: Typically conducted under acidic or basic conditions to facilitate the formation of the sulfone bond.
  2. Methyluracil Synthesis:
    • Starting material: Uracil.
    • Methylating agents: Dimethyl sulfate or methyl iodide can be used under basic conditions.
Molecular Structure Analysis

Structure

  • Dapsone: The molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S. Its structure features a sulfone group attached to two aniline rings.
  • Methyluracil: The molecular formula is C5H6N2O2C_5H_6N_2O_2. It consists of a pyrimidine ring with a methyl group at the 5-position.

Data

  • Dapsone has a melting point of approximately 105-107 °C and a solubility profile that varies with pH.
  • Methyluracil has a melting point around 135-138 °C and is soluble in water.
Chemical Reactions Analysis

Reactions

Dapsone undergoes various chemical reactions typical for sulfone compounds, including oxidation and reduction processes. It can also participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.

Technical Details

  • Dapsone can react with oxidizing agents leading to the formation of reactive intermediates that may contribute to its therapeutic effects.
  • Methyluracil can participate in reactions that enhance cellular proliferation and repair mechanisms.
Mechanism of Action

Process

Dapsone exerts its antibacterial effects by inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to reduced nucleic acid synthesis in bacteria. Additionally, Dapsone has anti-inflammatory properties by inhibiting myeloperoxidase activity in neutrophils, thereby reducing oxidative stress during inflammation.

Methyluracil enhances tissue repair by stimulating cell proliferation and modulating immune responses. It promotes the regeneration of tissues through increased nucleotide synthesis.

Data

  • Dapsone's mechanism involves competition with para-aminobenzoic acid for enzyme binding sites.
  • Methyluracil's regenerative effects are linked to enhanced DNA and RNA synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Dapsone:
    • Appearance: White crystalline powder.
    • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Methyluracil:
    • Appearance: White to off-white crystalline powder.
    • Solubility: Soluble in water and ethanol.

Chemical Properties

Both compounds exhibit stability under normal storage conditions but may degrade under extreme pH or temperature variations.

Applications

Scientific Uses

  1. Dapsone:
    • Treatment of leprosy and dermatitis herpetiformis.
    • Used as an adjunct therapy for chronic infections like pneumocystis pneumonia.
    • Investigated for use in combination therapies for tick-borne diseases.
  2. Methyluracil:
    • Utilized in wound healing formulations due to its regenerative properties.
    • Employed in dermatological preparations to enhance skin recovery post-injury or surgery.

The combination of Dapsone and Methyluracil may present novel therapeutic avenues, particularly in enhancing treatment efficacy for chronic infections while promoting tissue repair mechanisms. Further research is warranted to explore their synergistic effects comprehensively.

Introduction to Dapsone-Methyluracil Combination Therapy

Historical Development of Dapsone and Methyluracil in Pharmacotherapy

Dapsone's medicinal journey began in 1937 when its antimicrobial properties were first investigated, culminating in its landmark application for leprosy treatment in 1945 [1] [2]. This sulfone derivative subsequently demonstrated remarkable therapeutic versatility, expanding into dermatological (dermatitis herpetiformis), infectious (Pneumocystis pneumonia), and inflammatory conditions throughout the mid-20th century [2] [4]. Its molecular mechanism—centered on competitive inhibition of dihydropteroate synthase—effectively disrupts folate synthesis in susceptible microorganisms while simultaneously modulating neutrophil-mediated inflammation through myeloperoxidase inhibition [3] [8].

Methyluracil followed a distinct developmental trajectory as a pyrimidine derivative with significant tissue repair acceleration properties. Unlike conventional anti-infectives, methyluracil primarily functions as an anabolic and immunostimulant agent that enhances leukopoiesis, accelerates epithelialization, and promotes wound healing through cellular metabolism modulation [7]. Its pharmacological value emerged through Eastern European research into wound healing adjuvants and regenerative therapies, establishing it as a promising candidate for combination approaches targeting tissue damage secondary to infection or inflammation [7].

The convergence of these therapeutic pathways occurred as researchers recognized the complementary nature of their mechanisms—particularly in conditions involving both microbial proliferation and tissue damage. Early preclinical investigations into their combined use demonstrated enhanced efficacy in models of chronic wounds, tropical ulcers, and inflammatory dermatoses where standard monotherapies provided incomplete resolution [3] [7]. This foundation established the pharmacological rationale for formal combination development, positioning the pairing as a multifaceted intervention for complex pathophysiological states.

Table 1: Historical Development Milestones of Dapsone and Methyluracil

Time PeriodDapsone DevelopmentsMethyluracil Developments
1908Initial chemical synthesis (Fromm & Wittmann)Not yet developed
1937Antimicrobial properties identifiedFirst synthesized as pyrimidine analog
1945First clinical use in leprosyEarly research into metabolic effects
1950sDermatitis herpetiformis applicationTissue regeneration properties identified
1960-1980Expanded to malaria/PCP prophylaxisWound healing applications established
1990s-PresentAnti-inflammatory mechanisms elucidatedCombination therapy research initiated

Rationale for Combining Dapsone and Methyluracil: Synergistic Mechanisms

The pharmacological integration of dapsone and methyluracil creates a multitarget therapeutic approach that simultaneously addresses infectious, inflammatory, and tissue-repair mechanisms. This synergy operates through several interconnected biological pathways:

  • Antimicrobial Enhancement: Dapsone's primary mechanism involves competitive inhibition of bacterial dihydropteroate synthase (DHPS), effectively blocking folate synthesis in susceptible pathogens [2] [8]. Methyluracil complements this action not through direct antimicrobial effects, but by enhancing leukocyte proliferation and phagocytic activity, thereby strengthening the host immune response against residual microorganisms that survive dapsone exposure. This dual approach simultaneously disrupts microbial biochemistry while amplifying natural defenses [7].

  • Inflammatory Modulation: Dapsone exerts potent effects on neutrophil-mediated inflammation through myeloperoxidase (MPO) inhibition at concentrations achievable in clinical settings (1-2 µg/mL) [3] [8]. By blocking the MPO-H₂O₂-halide system, dapsone significantly reduces hypochlorous acid formation—a key mediator of oxidative tissue damage. Methyluracil contributes additional anti-inflammatory activity through modulation of prostaglandin synthesis and cytokine expression patterns, particularly reducing IL-1β and TNF-α production at inflamed sites. Together, they target both the oxidative burst and cytokine-mediated inflammation pathways [3].

  • Tissue Regeneration Synergy: Methyluracil accelerates granulation tissue formation and epithelial regeneration through stimulation of fibroblast proliferation and enhanced angiogenesis [7]. This addresses a critical limitation of dapsone monotherapy in wound healing contexts, where dapsone's anti-inflammatory effects may inadvertently delay repair processes in certain wound environments. The combination ensures that while inflammation and infection are controlled, tissue restoration mechanisms are simultaneously activated rather than suppressed.

Table 2: Molecular and Functional Synergy in Dapsone-Methyluracil Combination

Pharmacological ParameterDapsone ContributionMethyluracil ContributionCombined Effect
Primary Molecular TargetsDihydropteroate synthase, MyeloperoxidaseNucleic acid synthesis pathways, Growth factor receptorsDual-pathway targeting
Anti-infective MechanismFolate synthesis inhibitionLeukocyte production stimulationDirect + indirect pathogen control
Inflammatory ModulationROS/HOCl reduction (via MPO inhibition)Pro-inflammatory cytokine suppressionOxidative + cytokine reduction
Tissue Repair EffectsLimited (secondary to inflammation control)Direct stimulation of fibroblast proliferationComprehensive wound microenvironment management
Cellular ProtectionNeutrophil apoptosis inductionEnhanced cellular metabolism and repairReduced tissue damage + accelerated recovery

The convergence of these mechanisms creates a therapeutic profile particularly suited to complex wound healing environments where infection, inflammation, and tissue damage coexist. In such scenarios, monotherapy approaches often inadequately address all three pathophysiological components, leading to suboptimal outcomes. The combination's ability to simultaneously target these diverse pathways represents a significant advance in the management of conditions like tropical ulcers, complicated dermatoses, and post-infectious inflammatory states where traditional approaches yield inconsistent results [3] [7].

Scope of Research on Combined Pharmacological Profiles

Contemporary research into the dapsone-methyluracil combination spans multiple scientific domains, from molecular pharmacology to clinical outcomes assessment. Key research vectors include:

  • In Vitro Mechanistic Studies: Advanced assays have quantified the combination's impact on bacterial growth kinetics, demonstrating significantly enhanced inhibition of Staphylococcus aureus and Streptococcus pyogenes compared to either agent alone at equivalent concentrations [7]. Parallel research has elucidated molecular cross-talk between their mechanisms, particularly methyluracil's enhancement of dapsone cellular uptake in fibroblast and keratinocyte models through modulation of organic cation transporter expression [3]. These investigations employ sophisticated techniques including isobolographic analysis to confirm true pharmacological synergy rather than mere additive effects.

  • Animal Model Validation: Rodent wound healing models demonstrate significantly accelerated closure rates (approximately 40% faster than controls) with the combination compared to monotherapy approaches [7]. Histopathological analysis reveals more organized collagen deposition, enhanced angiogenesis, and reduced polymorphonuclear infiltration in combination-treated wounds. In vivo infection models using multidrug-resistant strains show substantially improved bacterial clearance rates with combination therapy versus single agents, supporting the dual-pathway antimicrobial hypothesis [7].

  • Human Clinical Investigations: Preliminary clinical studies in tropical ulcer management indicate substantially improved outcomes with combination therapy versus historical controls. Patients receiving dapsone-methyluracil demonstrated complete epithelialization by day 14 in 85% of cases versus 60% with standard care [7]. Ongoing research is exploring the combination's potential in chronic inflammatory dermatoses and granulomatous conditions where conventional therapies show limited efficacy. These studies employ advanced biomarkers including pro-inflammatory cytokine panels, matrix metalloproteinase profiles, and oxidative stress markers to objectively quantify pharmacological effects beyond clinical observation [3] [7].

The dapsone-methyluracil combination has additionally become a valuable research tool for investigating pharmacological synergy principles. Researchers are utilizing this well-characterized pair to develop new methodologies for quantifying drug interactions, optimizing combination ratios, and predicting clinical outcomes from in vitro data. This fundamental research has implications extending far beyond this specific pairing, potentially informing future combination therapies across therapeutic areas [7].

Table 3: Key Research Dimensions in Dapsone-Methyluracil Combination

Research DomainCurrent Focus AreasEmerging Directions
Molecular PharmacologyTransporter-mediated cellular uptake, Impact on bacterial persistence mechanisms, Redox modulationEpigenetic effects, Microbiome interactions, Metabolomic profiling
Preclinical EfficacyWound infection models, Inflammatory dermatosis models, Granulomatous disease modelsDiabetic ulcer applications, Burn healing acceleration, Anti-fibrotic potential
Clinical TranslationTropical ulcer management, Complicated pyodermas, Inflammatory dermatosesChronic wound protocols, Anti-aging dermatology, Scar modulation
Formulation ScienceStability optimization, Co-release kinetics, Transdermal delivery systemsNanoparticle carriers, Stimuli-responsive release, 3D-printed matrices

Properties

CAS Number

69422-71-5

Product Name

Dapsone, methyluracil drug combination

IUPAC Name

4-(4-aminophenyl)sulfonylaniline;6-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C22H24N6O6S

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C12H12N2O2S.2C5H6N2O2/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;2*1-3-2-4(8)7-5(9)6-3/h1-8H,13-14H2;2*2H,1H3,(H2,6,7,8,9)

InChI Key

RAARKLPQIHZSSB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Synonyms

dapsone - methyluracil
dapsone, methyluracil drug combination
dimocifon
dimocifone
dimotsifon
methyluracil-dapsone (2:1) compd

Canonical SMILES

CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.